

GDC-0834: Application Notes and Protocols for Autoimmune Research

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Compound of Interest

Compound Name: Gdc 0834

Cat. No.: B1663580

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Introduction

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in B-lymphocyte and myeloid cell activation. BTK is a key mediator of B-cell receptor (BCR) signaling, and its dysregulation is implicated in the pathogenesis of various autoimmune diseases. By targeting BTK, GDC-0834 offers a potential therapeutic strategy to modulate B-cell function and ameliorate autoimmune responses. These application notes provide detailed protocols for the use of GDC-0834 in preclinical autoimmune research, including in vitro, cellular, and in vivo experimental designs. Although the clinical development of GDC-0834 was halted due to its rapid metabolism in humans, it remains a valuable tool for preclinical studies aimed at understanding the role of BTK in autoimmunity.^{[1][2][3][4][5][6][7]}

Data Presentation

In Vitro and In Vivo Efficacy of GDC-0834

Parameter	Species/System	Value	Reference
Biochemical IC50 (BTK)	In Vitro	5.9 nM	[3][8][9][10][11]
Cellular IC50 (BTK)	In Vitro	6.4 nM	[3][8][9][10][11]
In Vivo IC50 (pBTK Inhibition)	Mouse	1.1 µM	[3][8][9][11]
In Vivo IC50 (pBTK Inhibition)	Rat	5.6 µM	[3][8][9][11]

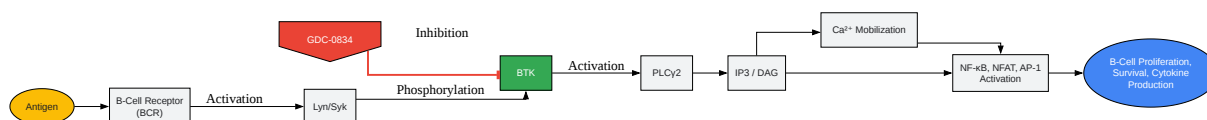
In Vivo Dose-Dependent Inhibition of BTK Phosphorylation in Mice

GDC-0834 Dose (mg/kg)	Time Post-Dose	Mean Inhibition of pBTK-Tyr223	Reference
100	2 hours	96%	[9][10][11]
150	2 hours	97%	[9][10][11]

Efficacy in Rat Collagen-Induced Arthritis (CIA) Model

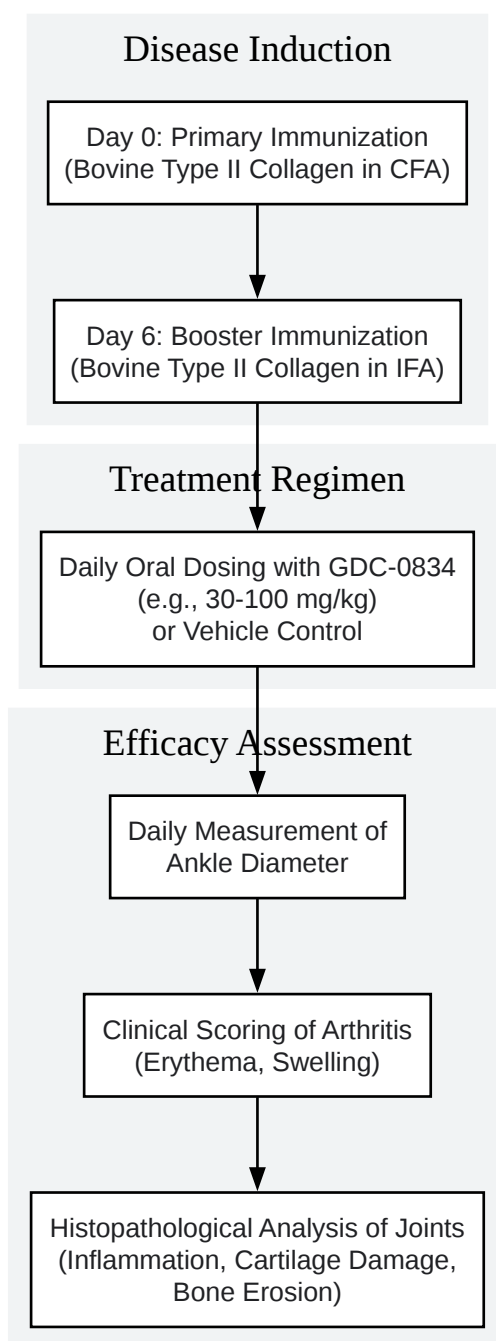
GDC-0834 Dose (mg/kg)	Dosing Regimen	Outcome	Reference
30 - 100	Daily	Dose-dependent decrease in ankle swelling and reduction of morphologic pathology.	[3][8]
-	-	73% inhibition of pBTK was required to decrease the rate of ankle swelling by half.	[3][8]

Signaling Pathways and Experimental Workflows



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Caption: BTK Signaling Pathway and GDC-0834 Mechanism of Action.



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Caption: Experimental Workflow for GDC-0834 in a Rat CIA Model.

Experimental Protocols

Protocol 1: In Vitro BTK Kinase Assay (Lanthascreen™ Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of GDC-0834 on BTK.

Materials:

- Recombinant human BTK enzyme
- Biotinylated poly-GT peptide substrate
- ATP
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- GDC-0834
- Europium-labeled anti-phosphotyrosine antibody
- Streptavidin-Allophycocyanin (SA-APC)
- 384-well low-volume black plates
- TR-FRET plate reader

Procedure:

- Prepare a serial dilution of GDC-0834 in DMSO, and then dilute further in assay buffer.
- In a 384-well plate, add 2.5 µL of the GDC-0834 dilution or vehicle (DMSO in assay buffer).
- Add 2.5 µL of a 4x solution of BTK enzyme in assay buffer.
- Incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 5 µL of a 2x solution of ATP and biotinylated peptide substrate in assay buffer.

- Incubate for 1 hour at room temperature.
- Stop the reaction by adding 5 μ L of a 2x solution of EDTA in TR-FRET dilution buffer.
- Add 5 μ L of a 2x solution of the Europium-labeled anti-phosphotyrosine antibody and SA-APC mixture in TR-FRET dilution buffer.
- Incubate for 1 hour at room temperature, protected from light.
- Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
- Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the IC₅₀ value for GDC-0834 by fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular B-Cell Activation Assay (Calcium Flux)

This protocol outlines a method to assess the effect of GDC-0834 on BCR-induced calcium mobilization in B-cells.

Materials:

- B-cell line (e.g., Ramos) or primary B-lymphocytes
- RPMI-1640 medium with 10% FBS
- GDC-0834
- F(ab')₂ anti-human IgM or IgD
- Indo-1 AM or Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
- Flow cytometer equipped for calcium flux measurement

Procedure:

- Culture B-cells to the desired density.
- Wash the cells with HBSS.
- Load the cells with a calcium indicator dye (e.g., 1-5 μ M Indo-1 AM with 0.02% Pluronic F-127) in HBSS for 30-45 minutes at 37°C.
- Wash the cells twice with HBSS to remove excess dye and resuspend in HBSS.
- Pre-treat the cells with various concentrations of GDC-0834 or vehicle for 15-30 minutes at 37°C.
- Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.
- Add F(ab')₂ anti-human IgM or IgD to the cell suspension to stimulate BCR signaling.
- Immediately acquire data on the flow cytometer for an additional 3-5 minutes to monitor the change in fluorescence intensity over time.
- Analyze the data by calculating the ratio of bound to unbound calcium indicator (for Indo-1) or the change in fluorescence intensity (for Fluo-4) to determine the effect of GDC-0834 on calcium mobilization.

Protocol 3: In Vivo Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model

This protocol provides a detailed method for evaluating the therapeutic efficacy of GDC-0834 in a rat model of rheumatoid arthritis.[\[3\]](#)[\[8\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Female Lewis rats (8-10 weeks old)
- Bovine type II collagen

- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- GDC-0834
- Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80)
- Digital calipers
- Anesthesia (e.g., isoflurane)

Procedure:

- Induction of Arthritis:
 - On day 0, anesthetize the rats and administer a primary immunization of 100 μ L of an emulsion containing bovine type II collagen (2 mg/mL) in CFA, injected intradermally at the base of the tail.
 - On day 7, administer a booster injection of 100 μ L of an emulsion of bovine type II collagen (1 mg/mL) in IFA, injected intradermally at a different site near the base of the tail.
- Treatment:
 - Randomize the rats into treatment groups (e.g., vehicle control, GDC-0834 at 30, 60, and 100 mg/kg).
 - Begin daily oral administration of GDC-0834 or vehicle on day 7 (or at the onset of disease) and continue for a specified period (e.g., 14-21 days).
- Assessment of Arthritis:
 - Monitor the rats daily for the onset and severity of arthritis.
 - Measure the ankle diameter of both hind paws daily using digital calipers.

- Score the severity of arthritis in each paw based on a scale (e.g., 0-4), considering erythema, swelling, and joint deformity. A common scoring system is as follows: 0 = no signs of arthritis; 1 = mild swelling and/or erythema of one joint; 2 = moderate swelling and erythema of one or more joints; 3 = severe swelling and erythema of the entire paw; 4 = maximal swelling, erythema, and joint deformity/ankylosis.[\[2\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Pharmacodynamic Analysis (Optional):
 - At the end of the study, collect blood samples at various time points after the final dose to measure GDC-0834 plasma concentrations and BTK phosphorylation levels in peripheral blood mononuclear cells (PBMCs) by Western blot or flow cytometry.
- Histopathological Analysis:
 - At the termination of the study, euthanize the rats and collect the hind paws for histopathological analysis.
 - Fix, decalcify, and embed the joints in paraffin.
 - Section the joints and stain with hematoxylin and eosin (H&E) and Safranin O-fast green.
 - Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion.

Protocol 4: In Vivo BTK Phosphorylation Assay

This protocol describes the measurement of BTK phosphorylation in whole blood from GDC-0834-treated mice.

Materials:

- BALB/c mice
- GDC-0834
- Vehicle for oral administration
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting equipment

Procedure:

- Dose mice orally with GDC-0834 (e.g., 25, 50, 100, 150 mg/kg) or vehicle.[9][11]
- At specified time points (e.g., 2, 4, 6 hours) after dosing, collect whole blood via cardiac puncture.[9][11]
- Lyse the blood cells in lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against phospho-BTK and total BTK overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and calculate the ratio of phospho-BTK to total BTK to determine the percentage of inhibition relative to the vehicle-treated group.

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